2-[Imino(phenyl)methyl]-4-methylaniline
Description
Properties
CAS No. |
58610-53-0 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)-4-methylaniline |
InChI |
InChI=1S/C14H14N2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,16H,15H2,1H3 |
InChI Key |
OWVWEVNXXMKHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Azomethine Dyes ()
Compounds such as 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate share structural motifs with the target compound, particularly the imine linkage and aromatic substitution patterns. Key differences include:
- Functional Groups: Azo (-N=N-) and acryloyl ester groups in the dyes vs. a simpler imine in 2-[Imino(phenyl)methyl]-4-methylaniline.
- Applications : Azo-azomethine dyes are utilized in colorimetric sensors and photodynamic materials due to extended conjugation . The target compound, lacking azo groups, may exhibit narrower absorption spectra but greater stability.
- Reactivity : The acryloyl esters in enable polymerization, whereas the target’s imine group favors metal coordination.
Schiff Bases with Porphyrin Moieties ()
SSC-2 ((E)-2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde) contains an imine bond linked to a porphyrin, enabling applications in photodynamic therapy and catalysis. Comparatively:
- Electronic Properties : The porphyrin in SSC-2 enhances π-conjugation and redox activity, whereas the target compound’s simpler structure may limit such effects.
- Coordination Chemistry: Both compounds can act as ligands, but SSC-2’s porphyrin allows for multidentate metal binding, contrasting with the monodentate imine in the target .
Substituted Aniline Derivatives ()
- 4-Amino-2-phenylphenol (): Functional Groups: Hydroxyl (-OH) vs. imine. Properties: The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, enhancing solubility in polar solvents. The target compound’s imine group may reduce solubility but improve thermal stability .
- 4-Fluoro-2-methylaniline () :
Table 1: Comparative Analysis of Key Properties
Research Findings and Gaps
- Coordination Potential: The imine group in the target compound is underutilized in the provided evidence. Schiff bases in and demonstrate robust metal-binding capabilities, suggesting similar utility for the target .
- Toxicity Data: Like 4-Amino-2-phenylphenol (), the toxicological profile of 2-[Imino(phenyl)methyl]-4-methylaniline remains unstudied, highlighting a critical research gap .
- Synthetic Routes : ’s use of metallic sodium and acryloyl chloride for imine formation could inform scalable synthesis methods for the target compound .
Q & A
Q. What are the recommended synthetic routes for 2-[Imino(phenyl)methyl]-4-methylaniline, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via condensation reactions between 4-methylaniline and benzaldehyde derivatives. Key considerations include:
- Temperature control : Maintaining 60–80°C improves imine formation efficiency while minimizing side reactions like over-oxidation .
- Solvent selection : Aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and reduce hydrolysis of the imino group .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress, with termination at ~80% conversion to limit by-products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- X-ray crystallography : SHELX software resolves tautomeric equilibria (e.g., imine-enamine forms) and provides bond-length precision of ±0.01 Å .
- Multinuclear NMR : 1H and 13C NMR identify proton environments (e.g., NH2 at δ 4.8–5.2 ppm) and confirm regiochemistry. 2D NMR (COSY, HSQC) clarifies coupling patterns .
- IR spectroscopy : Stretching frequencies for C=N (~1640 cm⁻¹) and NH2 (~3350 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of 2-[Imino(phenyl)methyl]-4-methylaniline?
Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . For example:
Q. What experimental strategies address contradictions between observed and theoretical spectroscopic data?
Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25–100°C) detects tautomerization or solvent interactions causing spectral shifts .
- Solvent modeling : Polarizable continuum models (PCM) in DFT simulations improve agreement with experimental NMR/IR data .
- Polymorphism : X-ray diffraction distinguishes solid-state conformers from solution-phase structures .
Q. What methodologies are critical for analyzing oxidative by-products during synthesis?
Answer:
- HPLC-MS : A C18 column with acetonitrile/water (70:30, 0.1% formic acid) separates quinones (m/z +16) and dimeric adducts (m/z ×2) .
- Cyclic voltammetry : Oxidation potentials (e.g., +1.2 V vs. Ag/AgCl) correlate with stability under aerobic conditions .
- Kinetic profiling : UV-Vis spectroscopy monitors intermediates (λmax ~450 nm) to optimize reaction quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
